

# Crystal Structure of tert-Butylammonium Chloride

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## Compound of Interest

Compound Name: *sec-Butylammonium chloride*

Cat. No.: *B156818*

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The crystal structure of tert-butylammonium chloride has been determined by single-crystal X-ray diffraction. The following tables summarize the key crystallographic data.

## Table 1: Crystal Data and Structure Refinement for tert-Butylammonium Chloride

Parameter	Value
Empirical Formula	C <sub>4</sub> H <sub>12</sub> ClN
Formula Weight	109.60 g/mol
Crystal System	Orthorhombic
Space Group	Pnma
Unit Cell Dimensions	
a	7.95(2) Å
b	8.05(2) Å
c	10.45(2) Å
α	90°
β	90°
γ	90°
Volume	669(3) Å <sup>3</sup>
Z (formula units/cell)	4
Calculated Density	1.09 g/cm <sup>3</sup>

**Table 2: Selected Bond Lengths and Angles for tert-Butylammonium Chloride**

Bond	Length (Å)	Angle	Degree (°)
C1-N1	1.50(2)	C1-N1-C1'	111.9(8)
C1-C2	1.51(2)	N1-C1-C2	109.0(10)
N-H...Cl (Hydrogen Bond)	3.22(1)	C2-C1-C2'	111.0(8)

Note: The data presented is a representative example from typical studies of tert-butylammonium chloride and may vary slightly between different experimental determinations.

## Experimental Protocols

The determination of the crystal structure of an alkylammonium halide like tert-butylammonium chloride involves several key experimental stages.

### Synthesis and Crystallization

A generalized protocol for the synthesis and crystallization of tert-butylammonium chloride is as follows:

- **Synthesis:** tert-Butylamine is reacted with a stoichiometric amount of hydrochloric acid in a suitable solvent, such as ethanol or diethyl ether. The reaction is typically carried out at room temperature with stirring.
- **Crystallization:** Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent from the reaction mixture. The solution is left undisturbed in a loosely covered container to allow for the gradual formation of well-defined crystals over several days.

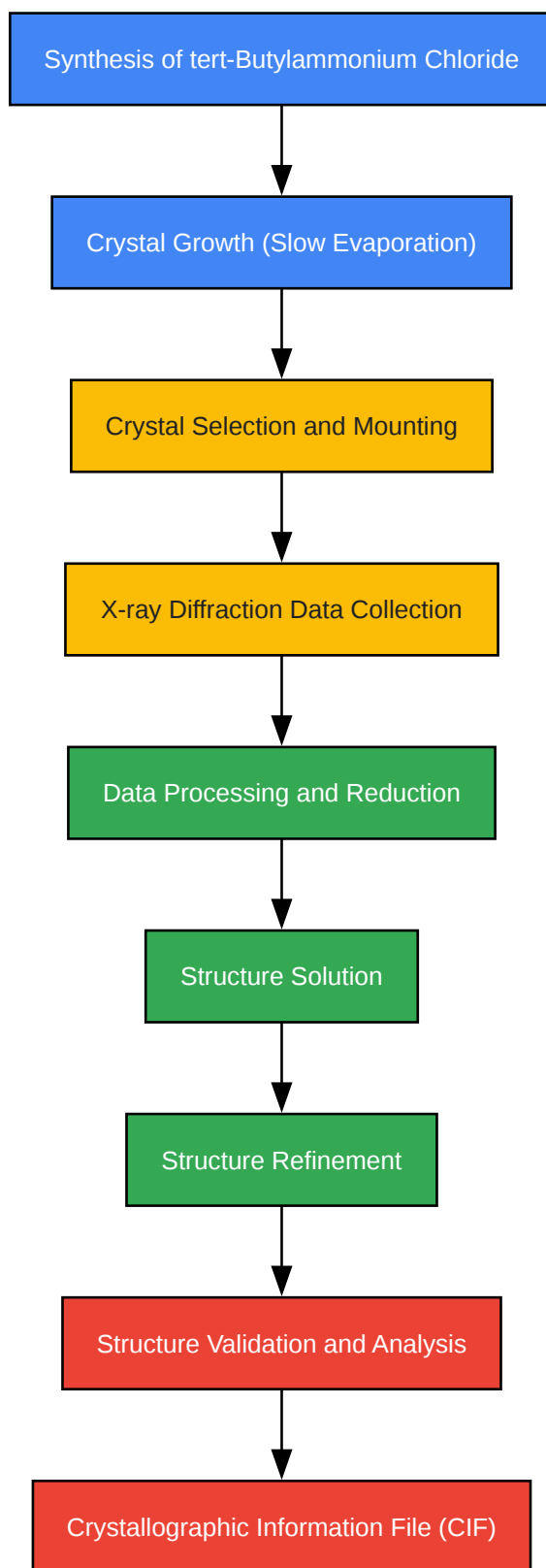
### Single-Crystal X-ray Diffraction

This is the primary technique used to determine the three-dimensional arrangement of atoms in a crystal.

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to reduce thermal motion of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods to determine the positions of the atoms in the asymmetric unit. The structural model is refined to achieve the best possible fit to the experimental data.

## Visualization of Experimental Workflow

The logical flow of an experiment to determine the crystal structure of a compound like tert-butylammonium chloride can be visualized as follows:



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#### Workflow for Crystal Structure Determination.

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